5,5-Dimethoxypentanoic acid
Overview
Description
5,5-Dimethoxypentanoic acid (also known as 5,5-Dimethoxyvaleric acid ) is a chemical compound with the molecular formula C7H14O4 . It falls under the category of organic acids and is characterized by the presence of two methoxy (–OCH3) groups attached to the pentanoic acid backbone. The compound’s systematic IUPAC name is 5,5-Dimethoxypentanoic acid .
Scientific Research Applications
Synthesis of Statin Precursors
5,5-Dimethoxypentanoic acid is used in the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate. This process is crucial for synthesizing ethyl 3-hydroxy-5,5-dimethoxypentanoate, a key intermediate in manufacturing statin drugs, which are important for cholesterol management (Korostylev et al., 2008).
Antifungal Applications
Another significant application of dimethoxy derivatives, like 2,5-dimethoxybenzoic acid, is in antifungal treatments. Studies have shown their effectiveness in inhibiting the growth of postharvest decay pathogens in strawberries, indicating potential in agricultural and food preservation sectors (Lattanzio et al., 1996).
Hydrogen Storage Material
Dimethoxymethane, a compound related to 5,5-dimethoxypentanoic acid, is explored as a hydrogen storage material. Its steam reforming requires a bifunctional catalyst, making it a potential candidate for small hydrogen sources (Sun et al., 2006).
Electrophilic Character Assessment
Thianthrene 5-oxide is used as a chemical probe to assess the electronic character of oxygen transfer agents, which is a critical aspect in understanding the reactivity and applications of various organic compounds, including dimethoxy derivatives (Adam & Golsch, 1994).
Electrochemical Applications
The electrochemical synthesis of polymers from dimethoxyaniline derivatives, like 2,5-dimethoxyaniline, is significant in enhancing the detection of amino acids like glutamic acids. This application is vital in biochemistry and medical diagnostics (Zeng et al., 2019).
Melanin-Like Polymer Synthesis
5,6-Dimethoxyindole-2-carboxylic acid is electrochemically polymerized to form poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), a melanin-like polymer. This polymer exhibits unique electrochromic properties and structural features, finding potential applications in materials science (Povlich et al., 2010).
properties
IUPAC Name |
5,5-dimethoxypentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-7(11-2)5-3-4-6(8)9/h7H,3-5H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMIDHGDONRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473036 | |
Record name | 5,5-dimethoxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethoxypentanoic acid | |
CAS RN |
6719-33-1 | |
Record name | 5,5-dimethoxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethoxypentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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